molecular formula C8H12ClN3 B12687408 Pyrimidine, 4-amino-6-chloro-2-methyl-5-propyl- CAS No. 102207-72-7

Pyrimidine, 4-amino-6-chloro-2-methyl-5-propyl-

Cat. No.: B12687408
CAS No.: 102207-72-7
M. Wt: 185.65 g/mol
InChI Key: SXQMJEPZOPQUMZ-UHFFFAOYSA-N
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Description

Pyrimidine, 4-amino-6-chloro-2-methyl-5-propyl-: is a heterocyclic aromatic organic compound. Pyrimidines are a class of compounds that are structurally similar to benzene and pyridine, with nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features an amino group at position 4, a chlorine atom at position 6, a methyl group at position 2, and a propyl group at position 5. These substitutions confer unique chemical and physical properties to the molecule, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidine, 4-amino-6-chloro-2-methyl-5-propyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a typical synthetic route might involve the reaction of 2-chloro-4,6-dimethylpyrimidine with an appropriate amine under basic conditions to introduce the amino group at position 4. The propyl group can be introduced through alkylation reactions using propyl halides.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to ensure efficient conversion of starting materials to the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 4-amino-6-chloro-2-methyl-5-propyl-: undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 6 can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form amine derivatives.

    Alkylation and Acylation Reactions: The amino group can also participate in alkylation and acylation reactions to form N-alkyl or N-acyl derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Alkylating Agents: Such as alkyl halides for alkylation reactions.

    Acylating Agents: Such as acyl chlorides for acylation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine can yield 4-amino-6-aminopyrimidine derivatives, while oxidation of the amino group can yield nitro derivatives.

Scientific Research Applications

Pyrimidine, 4-amino-6-chloro-2-methyl-5-propyl-: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Pyrimidine, 4-amino-6-chloro-2-methyl-5-propyl- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The specific pathways involved can vary depending on the compound’s structure and the biological context.

Comparison with Similar Compounds

Pyrimidine, 4-amino-6-chloro-2-methyl-5-propyl-: can be compared with other similar compounds, such as:

    2-Amino-4-chloro-6-methylpyrimidine: Similar structure but lacks the propyl group at position 5.

    4-Amino-6-chloro-2-methylpyrimidine: Similar structure but lacks the propyl group at position 5.

    4-Amino-6-chloro-2,5-dimethylpyrimidine: Similar structure but has a methyl group instead of a propyl group at position 5.

The presence of the propyl group in Pyrimidine, 4-amino-6-chloro-2-methyl-5-propyl- can confer unique chemical and physical properties, such as increased lipophilicity, which may affect its reactivity and biological activity.

Properties

CAS No.

102207-72-7

Molecular Formula

C8H12ClN3

Molecular Weight

185.65 g/mol

IUPAC Name

6-chloro-2-methyl-5-propylpyrimidin-4-amine

InChI

InChI=1S/C8H12ClN3/c1-3-4-6-7(9)11-5(2)12-8(6)10/h3-4H2,1-2H3,(H2,10,11,12)

InChI Key

SXQMJEPZOPQUMZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C(N=C1Cl)C)N

Origin of Product

United States

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